

EVT801: A Technical Guide to Preclinical Research in Oncology

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Compound of Interest

Compound Name: EVT801

Cat. No.: B13904842

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for **EVT801**, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is intended for professionals in the fields of oncology research and drug development, offering a comprehensive summary of the compound's mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action

EVT801 is an orally active small molecule that selectively targets and inhibits VEGFR-3.^[1] The proposed mechanism of action for its anti-cancer effects is threefold:

- **Inhibition of Angiogenesis and Lymphangiogenesis:** By blocking VEGFR-3, **EVT801** impairs the formation of new blood and lymphatic vessels within the tumor, a critical process for tumor growth and metastasis. This leads to a stabilization of the tumor vasculature and a reduction in hypoxia within the tumor microenvironment.^[2]
- **Modulation of the Tumor Microenvironment:** **EVT801**'s activity leads to a "homogenization" of tumor blood vessels, characterized by fewer, larger vessels. This vascular normalization is thought to reduce tumor hypoxia and limit immunosuppression.^{[3][4]}
- **Enhancement of Anti-Tumor Immunity:** **EVT801** has been shown to decrease immunosuppressive cytokines (such as CCL4 and CCL5) and myeloid-derived suppressor

cells (MDSCs) in circulation.[3][4] This modulation of the immune landscape is believed to promote the infiltration of T-cells into the tumor, thereby augmenting the anti-tumor immune response.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of **EVT801**.

In Vitro Activity

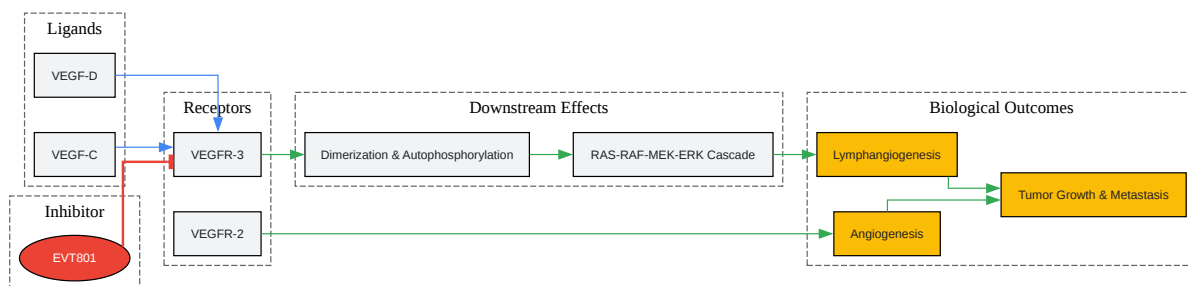
Assay Type	Cell Line/System	Target	Parameter	Value	Reference
Kinase Inhibition	Biochemical Assay	VEGFR-3	IC50	11 nM	[1]
Receptor Autophosphorylation	HEK293 cells	VEGFR-3	IC50	39 nM	[1]
Receptor Autophosphorylation	HEK293 cells	VEGFR-2	IC50	260 nM	[1]
Receptor Autophosphorylation	HEK293 cells	VEGFR-1	IC50	2130 nM	[1]
Cell Proliferation (VEGF-C induced)	hLMVEC	-	IC50	15 nM	[1]
Cell Proliferation (VEGF-D induced)	hLMVEC	-	IC50	8 nM	[1]
Cell Proliferation (VEGF-A induced)	hLMVEC	-	IC50	155 nM	[1]

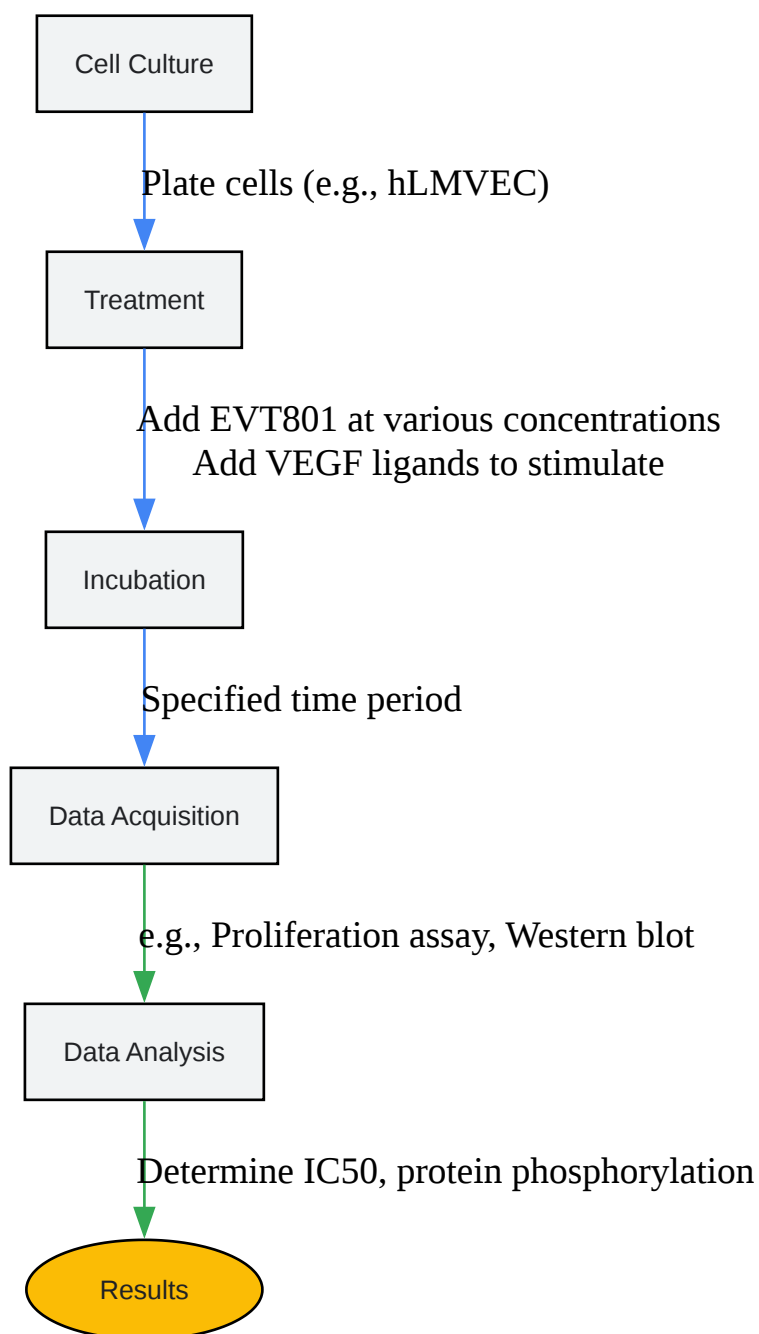
In Vivo Efficacy

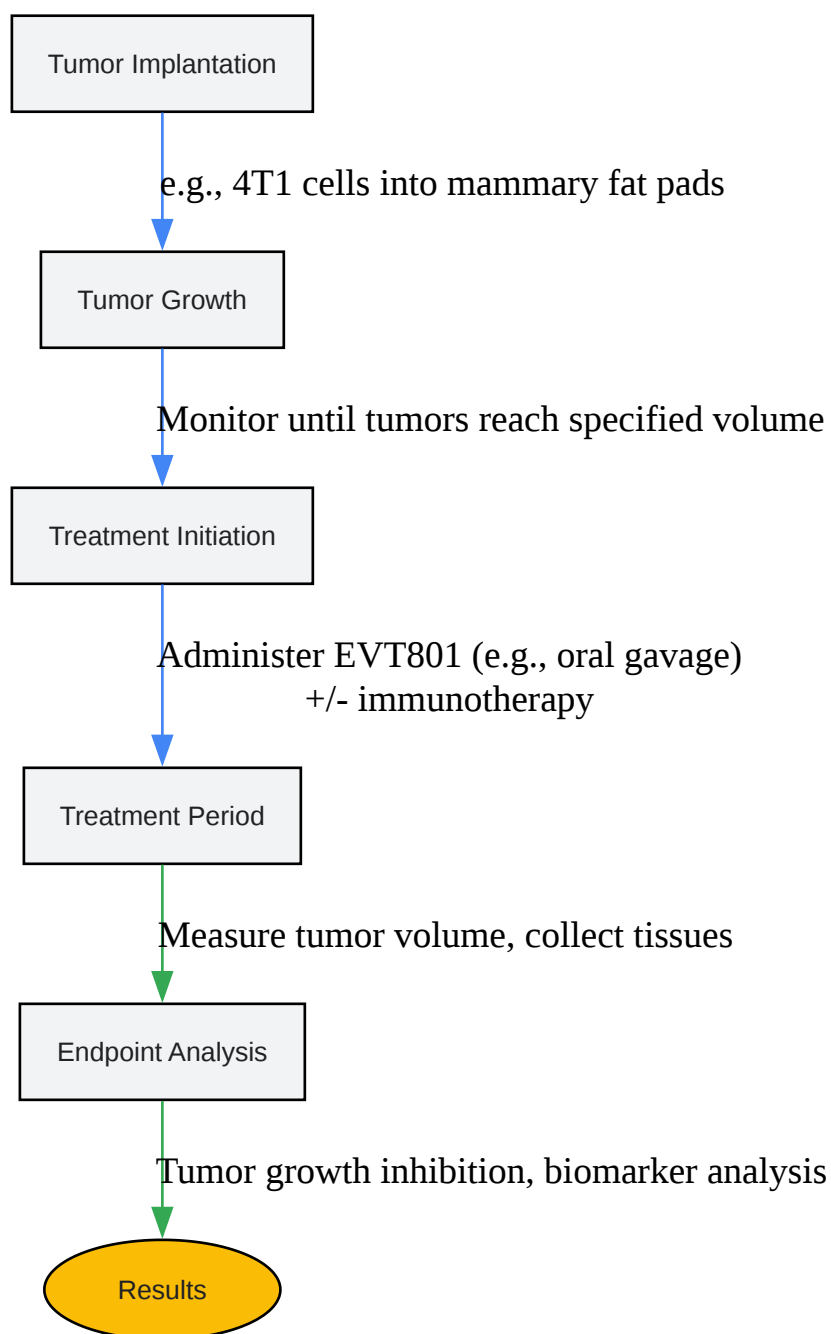
Tumor Model	Treatment	Outcome	Result	Reference
N-diethylnitrosamine-Induced Hepatocarcinoma	EVT801 Monotherapy	Reduction in primary tumor growth	85% reduction	[5]
N-diethylnitrosamine-Induced Hepatocarcinoma	EVT801 Monotherapy	Reduction in liver metastases	50% reduction	[5]
4T1 Mammary Carcinoma (Orthotopic)	EVT801 + anti-CTLA-4 mAb	Tumor Volume Reduction	86% reduction (synergistic effect)	[5]

Signaling Pathways and Experimental Workflows

EVT801 Mechanism of Action: Signaling Pathway







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